molecular formula C10H12N4O3S B2646116 Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 922128-55-0

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No.: B2646116
CAS No.: 922128-55-0
M. Wt: 268.29
InChI Key: XESKAUUFKQBOMQ-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyrimidine Research

Triazolopyrimidines first gained attention in the mid-20th century as fused heterocyclic systems combining triazole and pyrimidine rings. Early studies focused on their synthesis via cyclocondensation reactions, such as the annulation of triazole nuclei to pyrimidine scaffolds. By the 1980s, researchers recognized their pharmacological potential, particularly as antifungal and antiviral agents. The advent of computational molecular docking in the 2010s accelerated the exploration of triazolopyrimidines for targeting enzymes like SARS-CoV-2 Mpro and Trypanosoma cruzi proteins. Recent advances in regioselective synthesis (e.g., using phosphoryl trichloride or sodium nitrite-mediated cyclization) have enabled precise functionalization at positions 3, 5, and 7 of the triazolopyrimidine core.

Classification and Isomeric Forms of Triazolopyrimidine Scaffolds

Triazolopyrimidines exhibit eight isomeric configurations arising from variations in triazole-pyrimidine fusion sites and substituent positions. The most stable isomer, triazolo[1,5-a]pyrimidine, dominates synthetic studies due to its thermodynamic favorability. In contrast, the triazolo[4,3-a]pyrimidine isomer—found in methyl 2-((5-ethyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-yl)thio)acetate—features a distinct ring fusion that alters electronic distribution and binding properties (Table 1).

Table 1: Key Isomers of Triazolopyrimidines

Isomer Name Fusion Sites Stability Common Applications
triazolo[1,5-a]pyrimidine Positions 1-2 of triazole High Anticancer, antiviral
triazolo[4,3-a]pyrimidine Positions 4-3 of triazole Moderate Agrochemical intermediates

Significance of Thioacetate-Functionalized Heterocycles in Medicinal Chemistry

Thioacetate groups (-S-CO-OCH3) enhance molecular reactivity by introducing nucleophilic sulfur centers and ester functionalities. In triazolopyrimidines, thioacetate substitution at position 3 improves:

  • Metal Coordination : Sulfur atoms facilitate binding to zinc or iron ions in enzyme active sites, as demonstrated in antiparasitic zinc-triazolopyrimidine complexes.
  • Hydrogen Bonding : The carbonyl oxygen engages with biological targets like protease catalytic residues, enhancing inhibitory potency.
  • Prodrug Potential : Ester groups enable hydrolytic activation in vivo, a strategy employed in antiviral triazolopyrimidines.

Research Context for Methyl 2-((5-Ethyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

This derivative combines three critical modifications:

  • 5-Ethyl Group : Hydrophobic substituents at position 5 enhance membrane permeability, as seen in anti-tubercular triazolopyrimidines.
  • 7-Oxo-7,8-dihydro Moiety : Partial saturation of the pyrimidine ring reduces planarity, potentially minimizing off-target interactions.
  • 3-Thioacetate : The thioether linkage enables disulfide bond formation or metal coordination, broadening therapeutic applicability.

Current Positioning in Heterocyclic Chemistry Research

The compound exemplifies modern strategies to optimize heterocyclic scaffolds for targeted drug design. Its synthesis aligns with trends in:

  • Regioselective Functionalization : Advances in chlorination (e.g., POCl3) and amine displacement reactions allow precise substitution at position 3.
  • Hybrid Pharmacophores : Integration of thioacetate groups with triazolopyrimidine cores mirrors efforts to develop multitarget inhibitors against resistant pathogens.
  • Green Chemistry : Recent protocols using aqueous ethanol or toluene reflux minimize toxic byproducts, reflecting eco-conscious synthesis trends.

Properties

IUPAC Name

methyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-3-6-4-7(15)11-9-12-13-10(14(6)9)18-5-8(16)17-2/h4H,3,5H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESKAUUFKQBOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with orthoesters under reflux conditions. The reaction is often carried out in solvents like xylene, and the intermediate products are purified through recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various esters, amides.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate exhibit broad-spectrum antimicrobial properties. A study demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

2. Anticancer Properties
The compound has shown promising results in anticancer studies. In vitro assays indicated that it induces apoptosis in cancer cell lines such as HepG2 liver cancer cells. The mechanism involves the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2, leading to effective cytotoxicity at low concentrations .

3. Anti-inflammatory Effects
this compound has been noted for its anti-inflammatory properties. Compounds within this chemical class inhibit key enzymes involved in inflammatory pathways, providing therapeutic potential for conditions characterized by inflammation .

4. Antidiabetic Activity
Preliminary studies suggest that this compound may have antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated various thiazolo-pyrimidine derivatives for their antimicrobial efficacy. The compound displayed significant activity against gram-positive bacteria with an MIC of 15.62 µg/mL against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was tested on HepG2 liver cancer cells. The results indicated a dose-dependent induction of apoptosis with IC50 values demonstrating effective cytotoxicity at concentrations as low as 10 µM.

Comparative Analysis of Related Compounds

To further understand the potential applications of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
5-Oxo-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
Thiazolo-pyrimidine derivativesSimilar ring structureAnti-inflammatory
Triazole derivativesTriazole moietyAnticancer

Mechanism of Action

The mechanism of action of Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfur-linked triazolopyrimidine derivatives. Below is a detailed comparison with analogous molecules based on synthesis, structural features, and biological relevance.

Core Heterocycle Variations

  • Compound 8 (): Methyl 2-((8-bromo-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate Structural Differences: Replaces the 7-oxo-7,8-dihydro-pyrimidine ring with a thieno-fused triazolopyrimidine system. The bromine at position 8 increases electrophilicity, while the methyl group at position 9 enhances lipophilicity. Synthesis: Achieved via alkylation of S4 with methyl bromoacetate (65% yield, >95% purity) . Spectroscopy: Distinct ¹H NMR signals at δ 2.67 (s, 3H, CH₃) and δ 4.16 (s, 2H, SCH₂COOCH₃) .
  • Compound 8 (): Ethyl-2-(((3-methyl-7-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidin-5-yl)methyl)thio)acetate Structural Differences: Incorporates a pyrazolothienopyrimidine core instead of triazolopyrimidine. Synthesis: Reflux with ethyl chloroacetate in ethanol (65% yield) .

Substituent Effects

  • Ethyl vs. Methyl Groups : The ethyl substitution at position 5 in the target compound improves metabolic stability compared to methyl-substituted analogs like Compound 9 (), which features trimethyl-pyrrolo substitution .
  • Thioether Linkage : The thioacetate group in the target compound enables nucleophilic reactivity, contrasting with sulfonamide or carboxamide linkages in pyrrolo-triazolopyrazine derivatives (–7) .

Data Tables

Key Research Findings

  • Synthetic Efficiency : Alkylation with methyl/ethyl bromoacetate consistently achieves ~65% yields for sulfur-linked analogs, but steric hindrance (e.g., phenyl groups) may reduce efficiency .
  • Spectroscopic Signatures : The SCH₂COOCH₃ group produces characteristic ¹H NMR signals near δ 3.6–4.2 ppm, useful for structural validation .
  • Pharmacological Potential: The 7-oxo group in the target compound may improve binding to redox-sensitive targets compared to fully aromatic analogs .

Biological Activity

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate (CAS Number: 922027-93-8) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₃N₅O₂S
Molecular Weight267.31 g/mol
CAS Number922027-93-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with thioacetic acid derivatives under controlled conditions to yield the desired thioester compound. Specific synthetic pathways may vary based on the starting materials used.

Antimicrobial Properties

Research indicates that derivatives of triazolo compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, a study highlighted that certain triazolo derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring in this compound suggests similar potential for antimicrobial efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of triazole-based compounds. For example, compounds with a similar triazole-thioether structure were evaluated for their ability to inhibit cancer cell proliferation in various cell lines. The results indicated significant cytotoxic effects against lung carcinoma and kidney fibroblast cell lines . The mechanism of action may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties . In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways . This suggests a potential role in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazolo compounds found that this compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics against E. coli and P. aeruginosa .
  • Cytotoxicity Assay : In a cytotoxicity assay involving various cancer cell lines (BHK-21 and H157), Methyl 2-(...) demonstrated IC50 values lower than those of traditional chemotherapeutic agents, indicating its potential as an anticancer agent .

Q & A

Q. Table 1: Representative Yields for Analogous Compounds

Compound DerivativeYield (%)Purity (%)
8-Ethylthieno analog50>95
Thieno analog54>95
Methoxymethyl analog62>95

Basic Characterization: Which spectroscopic methods are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6–3.7 ppm in ¹H; ~53 ppm in ¹³C) and the thioether linkage (δ ~4.1–4.2 ppm in ¹H; ~36 ppm in ¹³C). The triazolopyrimidine core shows aromatic protons at δ 8.1–9.3 ppm .
  • Mass Spectrometry (ESI) : The molecular ion [M+H]⁺ for derivatives ranges from 280.93 to 356.97, depending on substituents .
  • IR Spectroscopy : Confirms ester carbonyl (~1695 cm⁻¹) and triazole C=N (~1600 cm⁻¹) stretches .

Basic Bioactivity Screening: How can researchers assess the antimicrobial potential of this compound?

Answer:

  • Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements .
  • MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations. Structural analogs with triazole-thioether motifs have shown MIC values <10 µg/mL against resistant strains .

Advanced Synthesis Optimization: How can reaction conditions be modified to improve yield and purity?

Answer:

  • Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
  • Temperature Control : Heating to 50–60°C for sluggish reactions, as seen in analogous triazolopyrimidine syntheses (yield increased by 15% with controlled heating) .

Advanced Data Contradictions: How to resolve conflicting spectral data (e.g., NMR vs. X-ray)?

Answer:

  • X-ray Crystallography : Resolves ambiguities in proton assignments (e.g., distinguishing thioether vs. ether linkages). For example, X-ray analysis of related thiadiazolo-triazines confirmed bond angles and tautomeric forms .
  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations and carbon-proton connectivity to validate structural assignments .

Advanced Salt/Polymorph Screening: What strategies enhance solubility or stability via salt formation?

Answer:

  • Counterion Screening : Test hydrochloride, phosphate, or mesylate salts. For example, sitagliptin intermediates with triazolo-pyrazine cores showed improved solubility as hydrochloride salts .
  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or slurry conversion to identify stable crystalline forms .

Advanced Structure-Activity Relationships (SAR): How do substituents influence bioactivity?

Answer:

  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents enhance antimicrobial potency (e.g., MIC reduced by 50% in fluorinated analogs) .
  • Alkyl Chain Modifications : Ethyl groups at position 5 improve metabolic stability compared to methyl analogs, as shown in pharmacokinetic studies of related triazolo compounds .

Advanced Analytical Method Development: How to validate HPLC methods for purity analysis?

Answer:

  • Column Selection : Use C18 columns with 5 µm particle size.
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA, achieving retention times of 8–12 minutes for triazolopyrimidine derivatives .
  • Detection : UV at 254 nm (ε > 10,000 L·mol⁻¹·cm⁻¹ for conjugated systems) .

Advanced Impurity Profiling: What are common impurities during scale-up?

Answer:

  • Byproducts : Unreacted starting materials (e.g., free thiols) or hydrolysis products (e.g., carboxylic acids from ester cleavage).
  • Mitigation : Use in-process LC-MS monitoring and silica-gel chromatography to remove impurities >0.5% .

Advanced Stability Studies: How does the compound degrade under accelerated conditions?

Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Key degradation pathways include:
    • Hydrolysis : Ester cleavage to carboxylic acid (confirmed by TLC and NMR).
    • Oxidation : Sulfur to sulfoxide/sulfone conversion (observed in related thioethers under H₂O₂ stress) .

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